

physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride

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Compound of Interest

Compound Name:	2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
Cat. No.:	B036380

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An In-depth Technical Guide on N-phenyltrifluoroacetimidoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyltrifluoroacetimidoyl chloride (CAS No. 61881-19-4) is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly in the construction of complex molecules. Its trifluoroacetimidoyl chloride moiety serves as an excellent leaving group, facilitating a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physical and Chemical Properties

N-phenyltrifluoroacetimidoyl chloride is a colorless to yellow liquid under standard conditions.^[1] It is characterized by its high reactivity, particularly towards nucleophiles, and its sensitivity to

moisture.[\[1\]](#)[\[2\]](#) Due to its hazardous nature, appropriate safety precautions should be taken during handling and storage.[\[2\]](#)

Quantitative Data

A summary of the key physical and chemical properties of N-phenyltrifluoroacetimidoyl chloride is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_8H_5ClF_3N$	[3] [4]
Molecular Weight	207.58 g/mol	[3] [4]
CAS Number	61881-19-4	[3] [4]
Appearance	Colorless to Yellow Liquid	[1]
Boiling Point	53 °C @ 10 mmHg	[5]
Density	1.31 g/cm ³	[3]
Refractive Index	1.4750 - 1.4800	[5]
Solubility	Slightly soluble in chloroform and methanol.	[5] [6]
Storage Conditions	Store at 0-10 °C under an inert atmosphere. [5] [6]	

Chemical Reactivity and Applications

The reactivity of N-phenyltrifluoroacetimidoyl chloride is dominated by the electrophilic nature of the carbon atom in the imidoyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles.

One of its most notable applications is in the field of carbohydrate chemistry. It reacts with hemiacetals, such as those found in sugars, to form N-phenyltrifluoroacetimidate glycosyl donors.[\[3\]](#) These donors are then utilized in glycosylation reactions to form glycosidic bonds, which are crucial for the synthesis of oligosaccharides and glycoconjugates.[\[3\]](#)

The general reaction with an alcohol proceeds via a nucleophilic addition-elimination mechanism, where the alcohol attacks the imidoyl chloride carbon, followed by the elimination of hydrogen chloride.

Experimental Protocols

Synthesis of N-phenyltrifluoroacetimidoyl chloride

A carbon tetrachloride-free synthesis method is preferred due to the toxicity of carbon tetrachloride. A common and efficient method involves the reaction of 2,2,2-trifluoro-N-phenylacetamide with a chlorinating agent such as phosphorus oxychloride (POCl_3) in the presence of a base like pyridine.

Materials:

- 2,2,2-trifluoro-N-phenylacetamide
- Phosphorus oxychloride (POCl_3)
- Pyridine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoro-N-phenylacetamide in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride to the stirred solution.
- Following the addition of POCl_3 , add pyridine dropwise to the reaction mixture.

- Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude N-phenyltrifluoroacetimidoyl chloride can be purified by vacuum distillation to yield a clear, colorless to yellow liquid.

Procedure:

- Set up a vacuum distillation apparatus.
- Transfer the crude product to the distillation flask.
- Carefully apply vacuum and heat the flask to distill the product at its boiling point (53 °C at 10 mmHg).[5]
- Collect the purified product in a pre-weighed receiving flask.

Spectroscopic Data

The structural characterization of N-phenyltrifluoroacetimidoyl chloride is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl group. The chemical shifts will be in the aromatic region (typically δ 7.0-8.0 ppm).

- ^{13}C NMR: The carbon NMR spectrum will exhibit signals for the carbons of the phenyl ring and the two carbons of the trifluoroacetimidoyl group. The carbon of the CF_3 group will appear as a quartet due to coupling with the three fluorine atoms. The imidoyl carbon ($\text{C}=\text{N}$) is expected to have a chemical shift in the range of δ 140-160 ppm. PubChem provides access to a ^{13}C NMR spectrum for this compound.[3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the $\text{C}=\text{N}$ bond (around 1650-1680 cm^{-1}), C-F bonds (strong absorptions in the 1100-1300 cm^{-1} region), and the aromatic C-H and C=C bonds.

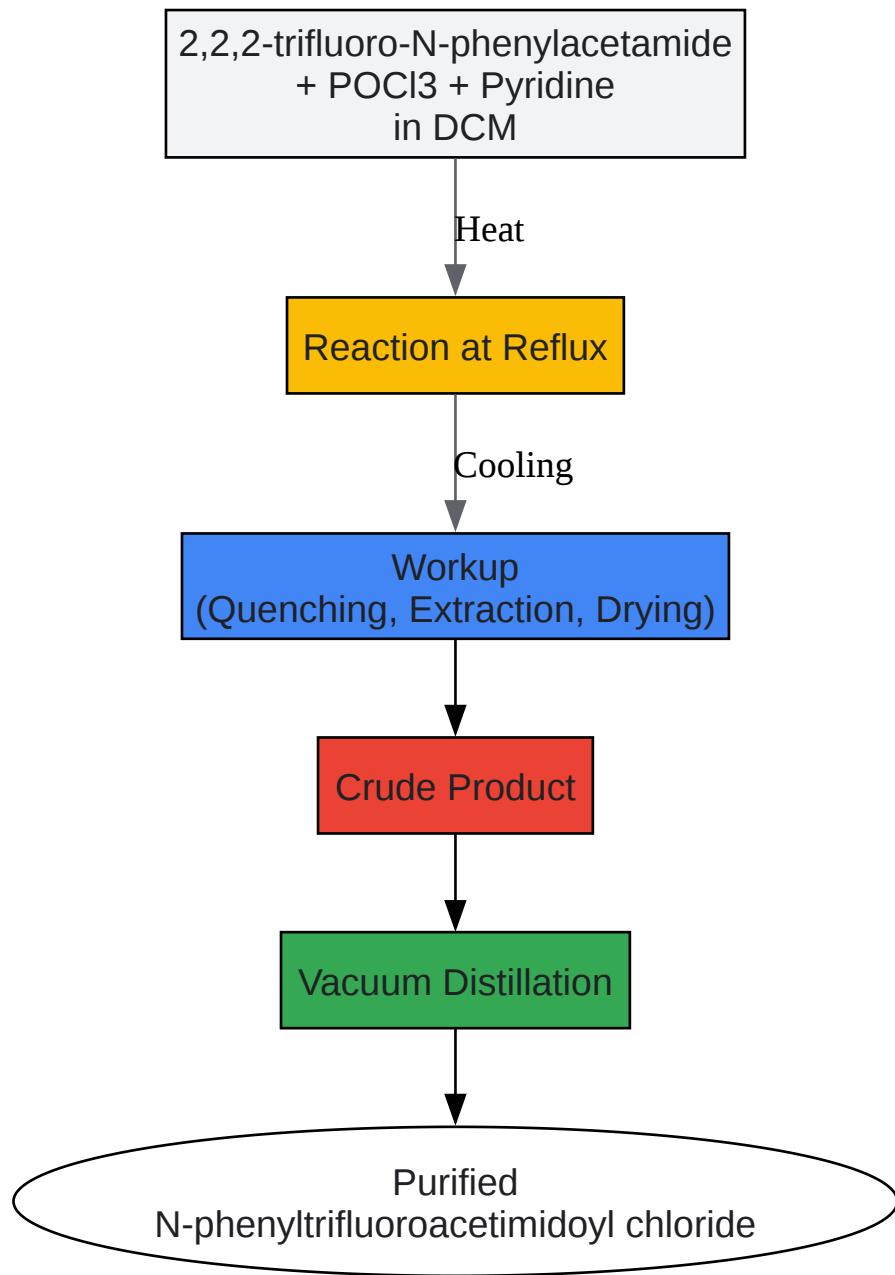
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+) at m/z corresponding to the molecular weight of the compound (207.58 g/mol).[3] Fragmentation patterns would likely involve the loss of a chlorine atom, a trifluoromethyl group, or cleavage of the phenyl ring. A GC-MS spectrum is available on PubChem.[3]

Mandatory Visualizations

Synthesis Workflow

Synthesis of N-phenyltrifluoroacetimidoyl chloride

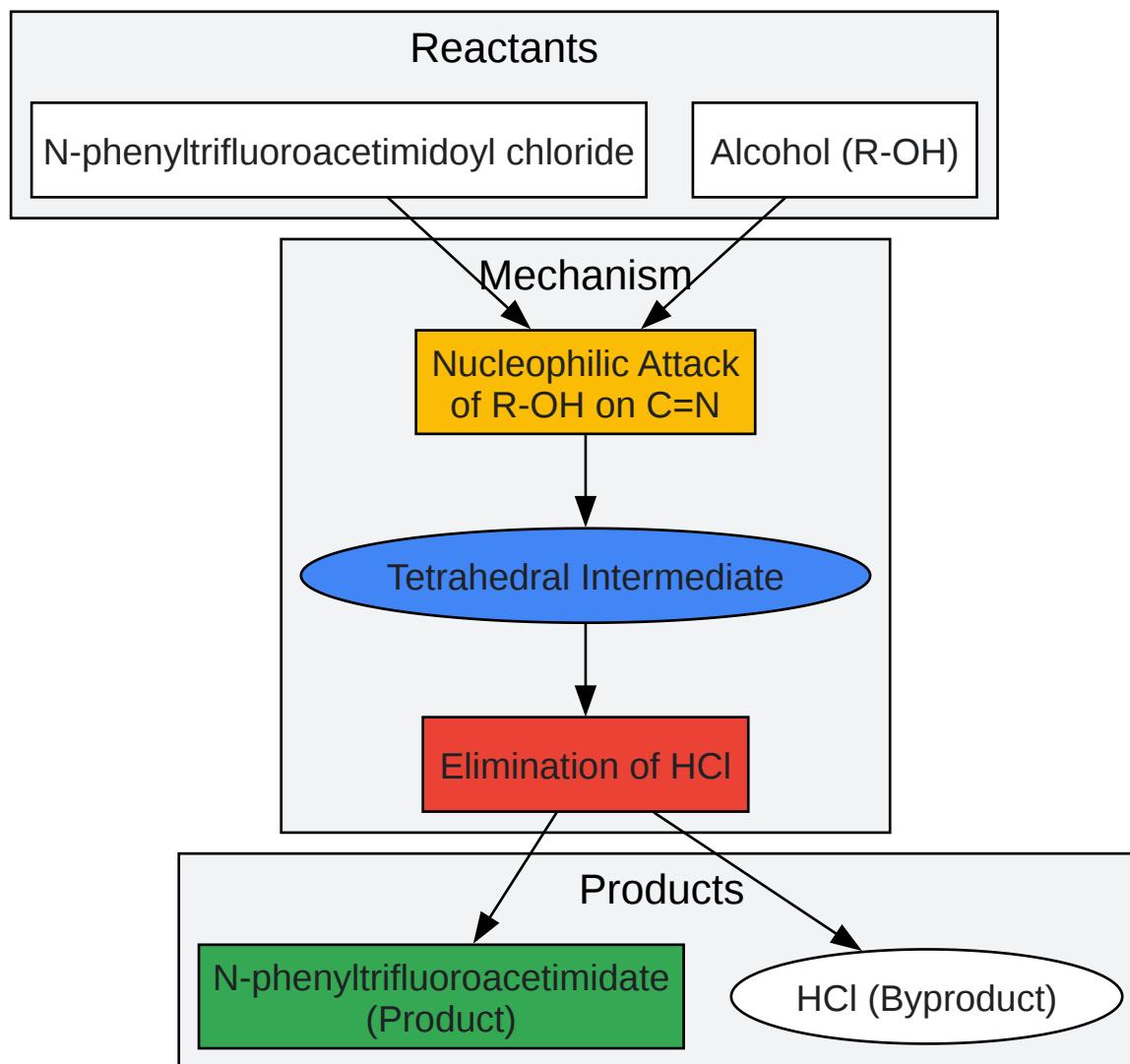


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Caption: Workflow for the synthesis and purification of N-phenyltrifluoroacetimidoyl chloride.

Reaction with Alcohols

Reaction with Alcohols

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Caption: Generalized mechanism for the reaction of N-phenyltrifluoroacetimidoyl chloride with an alcohol.

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